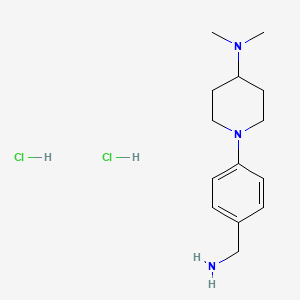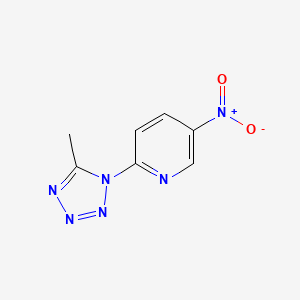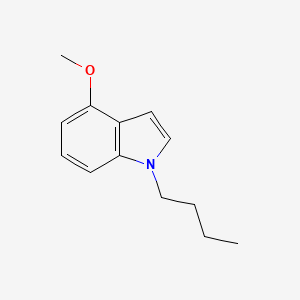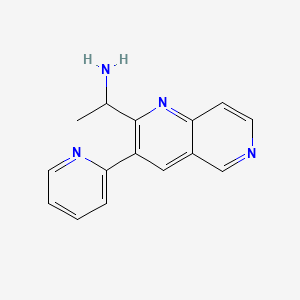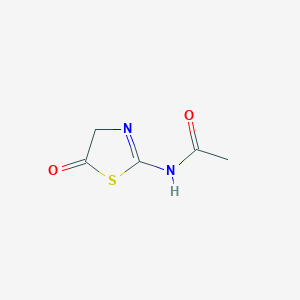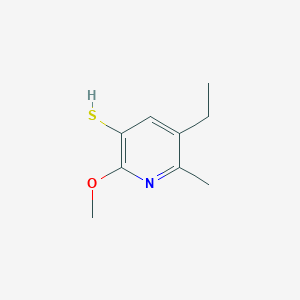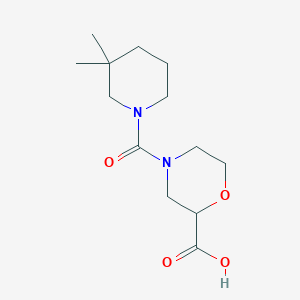
4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid is a complex organic compound that features both piperidine and morpholine moieties. Piperidine is a six-membered heterocycle containing one nitrogen atom, while morpholine is a heterocycle containing both nitrogen and oxygen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties .
Preparation Methods
The synthesis of 4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired stereochemistry and yield . Industrial production methods may involve large-scale reactions under controlled conditions to ensure purity and consistency of the final product .
Chemical Reactions Analysis
4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and overall physiological effects .
Comparison with Similar Compounds
4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid can be compared with other similar compounds, such as:
3,3-Dimethylpiperidine-4-carboxylic acid: This compound lacks the morpholine moiety and may have different pharmacological properties.
N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamide: This compound has a similar structure but includes additional functional groups that may alter its biological activity.
Properties
Molecular Formula |
C13H22N2O4 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
4-(3,3-dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O4/c1-13(2)4-3-5-15(9-13)12(18)14-6-7-19-10(8-14)11(16)17/h10H,3-9H2,1-2H3,(H,16,17) |
InChI Key |
HZBMCDJHQDVIJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)C(=O)N2CCOC(C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


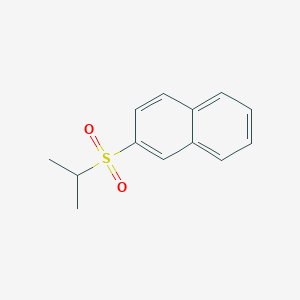
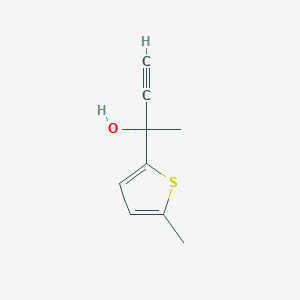
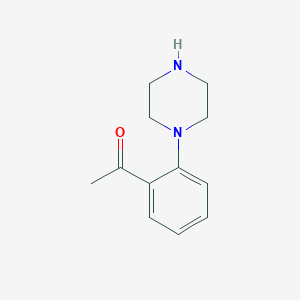

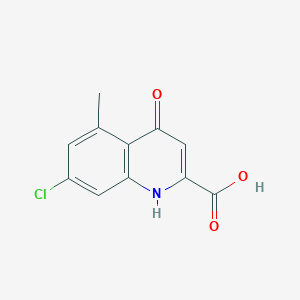
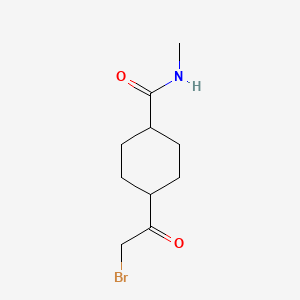
![2-chloro-6-(methylaminomethyl)-N-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13868805.png)
